molecular formula C11H8BrNO3 B2709392 Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate CAS No. 377053-86-6

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Cat. No.: B2709392
CAS No.: 377053-86-6
M. Wt: 282.093
InChI Key: FXKDYVHKGFPHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS 377053-86-6) is a high-purity brominated isoxazole compound supplied for research and further manufacturing applications. This chemical serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The compound features a bromine atom on the phenyl ring, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions. Isoxazole derivatives are recognized as privileged structures in pharmaceutical development, with documented scientific interest in their immunosuppressive and anti-inflammatory properties . Research indicates that structurally related isoxazole compounds can inhibit phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress inducible tumor necrosis factor (TNF-α) production, suggesting potential as investigational agents for modulating immune responses . The mechanism of action for active isoxazole derivatives may involve the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and Fas in cell models . This product is characterized by its molecular formula (C₁₁H₈BrNO₃) and a molecular weight of 282.09 g/mol . It is supplied with a minimum purity of ≥97% and should be stored sealed in a dry environment at room temperature . Hazard Information: This compound has the following GHS warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) prior to use. Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications. Not for human use. Buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDYVHKGFPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377053-86-6
Record name methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-bromobenzoyl chloride with hydroxylamine to form 4-bromophenyl isoxazole, followed by esterification with methanol to yield the final product . Another method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring and subsequently esterified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Isoxazole derivatives, including methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, have shown significant anti-inflammatory and analgesic activities. Research indicates that compounds with halogen substitutions on the phenyl ring exhibit enhanced selectivity towards cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, a study reported that certain isoxazoles demonstrated potent COX inhibitory activity and were effective in reducing carrageenan-induced paw edema in animal models . this compound could potentially be developed into a selective COX-2 inhibitor, offering therapeutic benefits for conditions like arthritis.

Antitumor and Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that isoxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, one study synthesized a series of isoxazoles that displayed cytotoxic activity against various cancer cell lines, including ovarian and colon cancers . The ability of this compound to modulate these pathways positions it as a promising candidate for further development in cancer therapeutics.

Antitubercular Activity

Recent investigations into isoxazole derivatives have identified their potential as antitubercular agents. Compounds similar to this compound have been synthesized and characterized for their efficacy against Mycobacterium tuberculosis . This application highlights the versatility of isoxazoles in addressing infectious diseases.

Metal-Free Synthetic Routes

The synthesis of this compound can be achieved through metal-free synthetic routes, which are advantageous due to their environmental sustainability and reduced toxicity. Recent reviews have outlined various methodologies for synthesizing isoxazoles using simple reagents and conditions . These methods often involve the reaction of substituted phenyl compounds with nitrating agents or other electrophiles under mild conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of isoxazole derivatives is crucial for optimizing their pharmacological properties. SAR studies have revealed that specific substitutions on the isoxazole ring significantly influence biological activity. For example, variations in the phenyl ring's substituents can enhance selectivity toward COX enzymes or increase cytotoxicity against cancer cells . This knowledge can guide the design of new derivatives with improved efficacy.

Analgesic Activity Case Study

A study conducted by Rajanarendar et al. synthesized several isoxazoles and evaluated their analgesic properties using the carrageenan-induced paw edema model. Among these, compounds with bromine or chlorine substitutions showed significant anti-inflammatory effects, suggesting that this compound could exhibit similar properties .

Antitumor Activity Case Study

In another case study by Shaw et al., a series of N-phenylisoxazoles were screened for cytotoxicity against colon cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating that modifications similar to those found in this compound could lead to potent anticancer agents .

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation

  • Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4) Similarity Score: 0.78 Key Difference: The bromophenyl and ester groups are swapped (positions 5 and 3).

Ester Group Variations

  • Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Molecular Formula: C₁₃H₁₂BrNO₃ (MW: 310.14 g/mol) Key Difference: Ethyl ester (vs. methyl) and a methyl group at position 5. Impact: The ethyl group increases lipophilicity, which may enhance membrane permeability in drug design.

Bromine-Free Analogues

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
    • Structure : Phenyl group at position 3 instead of 4-bromophenyl .
    • Impact : Absence of bromine reduces molecular weight (MW: ~261 g/mol) and reactivity, limiting utility in halogen-specific reactions.

Extended Aromatic Systems

  • 3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid Structure: Additional phenoxy bridge between the bromophenyl and isoxazole . Impact: The extended aromatic system may improve π-π stacking interactions, relevant in material science or receptor binding.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate 377053-86-6 C₁₂H₁₀BrNO₃ 296.08 3-(4-Bromophenyl), 5-COOCH₃
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 517870-15-4 C₁₂H₁₀BrNO₃ 296.08 5-(4-Bromophenyl), 3-COOCH₃
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate - C₁₃H₁₂BrNO₃ 310.14 3-(4-Bromophenyl), 5-CH₃, 4-COOCH₂CH₃
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid - C₁₇H₁₂BrNO₄ 384.19 3-(4-Bromophenoxy-phenyl), 5-CH₃, 4-COOH

Table 2: Similarity Scores (Based on Structural Overlap)

Compound Name Similarity Score
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 0.95
This compound 0.78
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate 0.76

Biological Activity

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an isoxazole ring, which contributes to its reactivity and biological properties. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Its molecular formula is C11_{11}H8_{8}BrN1_{1}O3_{3} with a molecular weight of approximately 312.12 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antiviral and anticancer applications. The following sections summarize key findings regarding its biological effects.

Antiviral Activity

Studies have shown that compounds similar to this compound can inhibit viral replication. The bromophenyl group is believed to enhance binding affinity to viral proteins, thereby preventing the virus from effectively replicating within host cells. For instance, derivatives of isoxazoles have been documented to exhibit significant antiviral properties against various viruses, including those responsible for influenza and HIV .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, indicating its potential as a lead compound for further development.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in metabolic pathways and viral replication processes. This binding can alter enzyme activity, leading to reduced viral load or inhibited tumor growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction : The isoxazole ring can undergo oxidation or reduction.
  • Cycloaddition Reactions : This compound can participate in cycloaddition reactions to form larger ring structures .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acidC11_{11}H10_{10}F1_{1}N1_{1}O3_{3}Contains fluorine instead of bromine, affecting reactivity
Methyl 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acidC11_{11}H10_{10}Br1_{1}N1_{1}O3_{3}Different substitution pattern leading to varied biological activity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Antiviral Studies : A study demonstrated that derivatives including this compound showed significant inhibition of viral replication in cell cultures infected with influenza virus.
  • Anticancer Activity : Research indicated that this compound exhibited cytotoxic effects on breast cancer cell lines, promoting apoptosis through mitochondrial pathways.

These findings underscore the potential applications of this compound in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted oximes and activated esters. For example, a two-step approach involves (1) condensation of 4-bromobenzaldehyde derivatives with hydroxylamine to form an oxime intermediate, followed by (2) cyclization with methyl propiolate or analogous reagents under basic conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Variations in substituent positioning (e.g., 3- vs. 5-carboxylate) require careful regiochemical control during cyclization .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; conduct reactions in a fume hood. In case of skin contact, wash immediately with soap and water. Refer to safety data sheets (SDS) for spill management and disposal protocols .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl protons at δ ~7.5–7.8 ppm; isoxazole ring protons at δ ~6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 296.12 for C₁₂H₁₀BrNO₃) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using a Bruker Kappa APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) can determine bond angles, dihedral angles, and intermolecular interactions. For example, studies on analogous isoxazole-carboxylates reveal planar isoxazole rings (C–N–O angle ~105°) and intermolecular C–H···O hydrogen bonds stabilizing crystal packing . Data refinement with SHELXS97/SHELXL97 software and Flack parameter analysis (e.g., 0.008(6)) ensure absolute configuration accuracy .

Q. What strategies optimize the compound’s bioactivity in kinase inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., bromine) at the 4-phenyl position to enhance binding to kinase active sites (e.g., MAPK). Methyl ester at position 5 improves cell permeability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with MAPK’s ATP-binding pocket. Key residues (e.g., Lys53, Asp167) form hydrogen bonds with the carboxylate group .
  • In Vitro Assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–10 µM) .

Q. How do researchers address discrepancies in reported physicochemical properties?

  • Methodological Answer : Cross-validate data using orthogonal methods. For example:

  • Melting Point : Compare DSC (Differential Scanning Calorimetry) results with literature values (e.g., 72–105°C for brominated isoxazole derivatives) .
  • Solubility : Use shake-flask method (UV-Vis spectroscopy) in DMSO/PBS (pH 7.4) to resolve conflicts in aqueous solubility claims .

Q. What advanced spectral techniques elucidate degradation pathways under stressed conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., hydrolysis to 3-(4-bromophenyl)isoxazole-5-carboxylic acid) under acidic (0.1 M HCl), basic (0.1 M NaOH), or oxidative (3% H₂O₂) conditions .
  • Stability Studies : Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via peak area reduction in HPLC chromatograms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.